Unmatched Selectivity Ratio: CGP 20712A Exhibits a ~10,000-Fold Preference for β1- over β2-Adrenoceptors in Receptor Binding Assays
In in vitro [3H]dihydroalprenolol ([3H]DHA) binding assays using rat neocortical membranes, CGP 20712A differentiated β1- and β2-adrenoceptors, yielding a calculated IC50 ratio of β2/β1 of approximately 10,000 [1]. This is in stark contrast to the selectivity profiles of other β1-antagonists. For example, levobetaxolol and betaxolol, which are considered clinically β1-selective, only exhibit a 193- to 233-fold selectivity for β1-receptors in similar binding studies [2].
| Evidence Dimension | Beta-1 vs Beta-2 Adrenoceptor Selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | ~10,000 |
| Comparator Or Baseline | Levobetaxolol/Betaxolol: 193-233; (l)-Timolol: Non-selective (ratio ~1.07) |
| Quantified Difference | CGP 20712A selectivity is >40-fold greater than that of levobetaxolol/betaxolol. |
| Conditions | In vitro radioligand binding assay ([3H]DHA and [3H]-CGP12177) using rat neocortical and guinea pig heart/lung membranes. |
Why This Matters
This extreme selectivity ensures that observed effects in research models are due to specific β1-AR blockade, minimizing confounding data from β2-AR activation or inhibition, which is crucial for reproducible and interpretable results.
- [1] Dooley DJ, Bittiger H, Reymann NC. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors. Eur J Pharmacol. 1986;130(1-2):137-9. View Source
- [2] Sharif NA, Xu SX. Binding affinities of ocular hypotensive beta-blockers levobetaxolol, levobunolol, and timolol at endogenous guinea pig beta-adrenoceptors. J Ocul Pharmacol Ther. 2004;20:93-99. View Source
